molecular formula C8H2Cl4O4 B1346977 Tetrachlorophthalic acid CAS No. 632-58-6

Tetrachlorophthalic acid

Cat. No. B1346977
CAS RN: 632-58-6
M. Wt: 303.9 g/mol
InChI Key: WZHHYIOUKQNLQM-UHFFFAOYSA-N
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Description

Tetrachlorophthalic acid is a chlorinated organic acid . It reacts with all bases, both organic and inorganic, by donating hydrogen ions if a base is present to accept them .


Synthesis Analysis

Tetrachlorophthalic acid can be synthesized by acylating primary amines with tetrachlorophthalic anhydride under mild conditions .


Molecular Structure Analysis

The molecular formula of Tetrachlorophthalic acid is C8H2Cl4O4 . It contains 18 bonds in total, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Tetrachlorophthalic acid, being a carboxylic acid, can react with all bases, both organic (for example, the amines) and inorganic . It can also react with active metals to form gaseous hydrogen and a metal salt . It can react with cyanide salts to generate gaseous hydrogen cyanide . It can also react with diazo compounds, dithiocarbamates, isocyanates, mercaptans, nitrides, and sulfides to generate flammable and/or toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrachlorophthalic acid has a density of 1.9±0.1 g/cm3, a boiling point of 439.1±45.0 °C at 760 mmHg, and a flash point of 219.4±28.7 °C . It has a molar refractivity of 59.7±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 162.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis and biological activities of tetrachlorophthalic acid derivatives. A series of derivatives were synthesized by acylating primary amines with tetrachlorophthalic anhydride, showing notable antibacterial activity against Escherichia coli and Staphylococcus aureus. Notably, the 2-hydroxyphenylamide and 4-antipyrylamide derivatives of tetrachlorophthalic acid demonstrated significant antimicrobial and anti-inflammatory activities, respectively (Dolzhenko et al., 2005).

Crystal Packing and Supramolecular Complexes

Tetrachlorophthalic acid has been utilized in crystal engineering to direct the packing in supramolecular complexes. Research involving tetrachlorophthalic acid and N-heterocyclic compounds led to the formation of eight different types of supramolecular complexes. These complexes exhibited structural diversity and extensive hydrogen bonding, highlighting the role of tetrachlorophthalic acid in the development of 3D supramolecular structures through Cl⋯Cl interactions and hydrogen bonding (Hu et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds using tetrachlorophthalic acid has been reported, including the synthesis of ytterbium (III) complex with tetrachlorophthalate dianions. This study showcased the potential of tetrachlorophthalic acid in forming complexes with unique crystal structures and properties, providing insights into its application in coordination chemistry (Xu et al., 2006).

Environmental and Analytical Applications

Tetrachlorophthalic acid has also been studied in the context of environmental science and analytical chemistry. For instance, its role in dechlorination processes was investigated, identifying novel species of Dehalobacter involved in the extensive dechlorination of 4,5,6,7-tetrachlorophthalide, a derivative of tetrachlorophthalic acid. This research contributes to understanding the biodegradation of chlorinated organic compounds in environmental settings (Yoshida et al., 2009).

Safety And Hazards

Tetrachlorophthalic acid is likely combustible . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,4,5,6-tetrachlorophthalic acid
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InChI

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
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InChI Key

WZHHYIOUKQNLQM-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O
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Molecular Formula

C8H2Cl4O4
Record name TETRACHLOROPHTHALIC ACID
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DSSTOX Substance ID

DTXSID6060896
Record name Tetrachlorophthalic acid
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Molecular Weight

303.9 g/mol
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Physical Description

Tetrachlorophthalic acid is a colorless plates. (NTP, 1992)
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Solubility

Sparingly soluble (NTP, 1992)
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Product Name

Tetrachlorophthalic acid

CAS RN

632-58-6, 110471-67-5
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Melting Point

208 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

A 20 g quantity of sodium hydroxide was dissolved in 1000 g of water, and 200 g of ethylene glycol was added to the solution. Subsequently, 143 g of tetrachlorophthalic anhydride was added to the mixture, and the resulting mixture was heated to 95° to 98° C. to obtain a solution. A 122.5 g quantity of 40% aqueous solution of Cr2 (SO4)3 was diluted with 200 g of water and then added dropwise to the obtained solution at the same temperature, over a period of 40 minutes. The resulting mixture was thereafter stirred for 20 minutes, and provided a grayish green precipitate. Subsequently, 10% aqueous solution of sodium hydroxide was added dropwise to the reaction mixture to adjust the pH thereof to about 3. About 13 g of sodium hydroxide was so used. The mixture was further stirred for 2 hours, then cooled and filtered at about 50° C. The resulting reaction product was washed with water and dried, giving 140 g of Cr complex compound of tetrachlorophthalic acid. This complex compound was found to have good thermal stability (as tested at temperatures of below 350° C. in the same manner as described in Example 1).
Quantity
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Reaction Step One
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1000 g
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200 g
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143 g
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aqueous solution
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Cr2 (SO4)3
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200 g
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aqueous solution
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13 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
BW Nordlander, WE Cass - Journal of the American Chemical …, 1947 - ACS Publications
… of monoester from tetrachlorophthalic acid mayactually proceed through the intermediate formation of the anhydride, since Delbridge6 found that tetrachlorophthalic acid hemihydrate …
Number of citations: 21 pubs.acs.org
AV Dolzhenko, NV Kolotova, VP Kotegov… - Pharmaceutical …, 2005 - Springer
… It was reported that tetrachlorophthalic acid monoamides ex… of tetrachlorophthalic acid monoamides (compounds I – XVII, see scheme below) via interactions of tetrachlorophthalic acid …
Number of citations: 2 link.springer.com
K Ito, K Moriya, S Kashino, M Haisa - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
The crystal structures of tetrachlorophthalic acid hemihydrate (TCPH) and tetrabromophthalic anhydride (TBPA) have been determined from visually estimated CuKα data. The crystals …
Number of citations: 11 www.journal.csj.jp
Y Hu, Z Li, Y Zhao, Y Yang, F Liu, L Wang - RSC advances, 2015 - pubs.rsc.org
… 6b,20 In view of the above mentioned interests, we selected tetrachlorophthalic acid (H 2 -tcpH) to explore the nature of intermolecular interactions with a series of N-heterocyclic …
Number of citations: 14 pubs.rsc.org
AQ Dai, Q Yan, J Zhong, SC Chen, MY He… - … für Naturforschung B, 2015 - degruyter.com
… In this regard, tetrachlorophthalic acid (1,2-H 2 BDC-Cl 4 ) containing a perchlorinated … solid state at room temperature, not markedly different from that of tetrachlorophthalic acid. …
Number of citations: 2 www.degruyter.com
DS Pratt, GA Perkins - Journal of the American Chemical Society, 1918 - ACS Publications
… Tetrachlorophthalic Acid.—The tetrachlorophthalic acid used for a part of this work was the commercial product purified by Delbridge’s2 method. We found it necessary, however, to use …
Number of citations: 25 pubs.acs.org
FE Lawlor - Industrial & Engineering Chemistry, 1947 - ACS Publications
… first prepared tetrachlorophthalic acid and some of its salts in 1868 and made a preliminary … esters of tetrachlorophthalic acid byreaction with an appropriate organic halide (3, 5, 7, 8). …
Number of citations: 2 pubs.acs.org
WR Orndorff, T Parsons - Journal of the American Chemical …, 1926 - ACS Publications
… acid was made from tetrachlorophthalic acid anhydride and phenol by … any unused tetrachlorophthalic acid. … -tetrachlorophthalein from tetrachlorophthalic acid and phenol andalso of …
Number of citations: 0 pubs.acs.org
VV Sharutin, OK Sharutina - Russian Journal of Inorganic Chemistry, 2015 - Springer
… from pentaphenylan timony and tetrachlorophthalic acid (2 : 1 mol/mol) in toluene. The specificity of the reaction between pen taphenylantimony and tetrachlorophthalic acid con sists in …
Number of citations: 6 link.springer.com
WR Orndorff, EH Nichols - 1912 - books.google.com
… The pure tetrachlorophthalic acid used was obtained from the commercial product by the method described by Delbridge¹ and converted into the anhydride by heating for several days …
Number of citations: 3 books.google.com

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